molecular formula C4H8N4O2 B1653434 1-Azido-2-methyl-2-nitropropane CAS No. 183577-96-0

1-Azido-2-methyl-2-nitropropane

Cat. No.: B1653434
CAS No.: 183577-96-0
M. Wt: 144.13
InChI Key: ZLEVKDDEHLNHSM-UHFFFAOYSA-N
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Description

1-Azido-2-methyl-2-nitropropane (CAS 34509-11-0) is an organic azide with the molecular formula C4H8N4O2 and a molecular weight of 130.11 g/mol . Compounds featuring azidoalkyl functionalities, such as this compound, are of significant interest in the field of energetic materials . Researchers are exploring these materials as potential replacements for traditional melt-cast explosives like TNT, which are associated with toxicity and environmental concerns . The integration of both azido and nitro groups within a single molecule is a strategic approach in the design of novel energetic compounds, as this combination can help tailor properties such as density, thermal stability, and detonation performance . The structural motif of this compound also serves as a synthetic building block. For instance, it is related to 1,3-di(azido-acetoxy)-2-methyl-2-nitropropane (DAMNP), an energetic plasticizer whose thermodynamic properties have been studied for specialized applications . This compound is intended for research and development use in laboratory settings only. It is not intended for personal or household use.

Properties

IUPAC Name

1-azido-2-methyl-2-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c1-4(2,8(9)10)3-6-7-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEVKDDEHLNHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729602
Record name 1-Azido-2-methyl-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183577-96-0
Record name 1-Azido-2-methyl-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Mesylation and Azide Substitution

Reaction Overview

The synthesis involves two sequential steps:

  • Mesylation of 2-methyl-2-nitropropanol : The alcohol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, yielding 2-methyl-2-nitropropyl methanesulfonate.
  • Azide substitution : The mesyl intermediate reacts with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C, displacing the mesyl group with an azide functionality.

The overall reaction is summarized as:
$$
\text{2-Methyl-2-nitropropanol} \xrightarrow{\text{MsCl, TEA, DCM}} \text{Mesyl intermediate} \xrightarrow{\text{NaN₃, DMSO}} \text{1-Azido-2-methyl-2-nitropropane}
$$

Detailed Protocol

Step 1: Mesylation
  • Reagents : 2-Methyl-2-nitropropanol (7.9 g, 66.5 mmol), MsCl (4.6 g, 39.8 mmol), triethylamine (TEA, 7.3 g, 72.4 mmol), DCM (50 mL).
  • Conditions : Cooled to 0°C, stirred for 30 minutes.
  • Workup : Neutralization with citric acid, washing with water and brine, drying over Na₂SO₄, and solvent evaporation.
Step 2: Azide Substitution
  • Reagents : Mesyl intermediate (crude), NaN₃ (4.7 g, 72.4 mmol), DMSO (50 mL).
  • Conditions : Heated at 80°C overnight.
  • Workup : Extraction with diethyl ether, washing with water and brine, drying over Na₂SO₄, and purification via flash chromatography (ethyl acetate/petroleum ether).

Yield : 83% over two steps.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Mesylation : DCM and TEA facilitate rapid sulfonate ester formation at 0°C, minimizing side reactions.
  • Substitution : DMSO, a polar aprotic solvent, enhances NaN₃ solubility and promotes SN₂ displacement at 80°C. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures risk decomposition.

Scalability and Industrial Feasibility

The patent CN106478425A highlights advantages for industrial production:

  • Cost-effectiveness : Raw materials (MsCl, NaN₃) are commercially available and inexpensive.
  • Solvent Recovery : DCM and DMSO are reclaimed via distillation, reducing waste.
  • Safety : Controlled exotherms and azide handling protocols mitigate explosion risks.

Analytical Characterization

Spectroscopic Data

1H NMR (600 MHz, CDCl₃) :

  • δ 1.48 (s, 6H, CH₃), 3.43 (s, 2H, CH₂-N₃).

13C NMR (150.9 MHz, CDCl₃) :

  • δ 22.1 (CH₃), 58.7 (C-NO₂), 62.3 (CH₂-N₃), 94.5 (C-N₃).

IR (cm⁻¹) :

  • 2100 (N₃ stretch), 1550 (NO₂ asymmetric stretch), 1350 (NO₂ symmetric stretch).

Purity and Chromatography

Flash chromatography (ethyl acetate/petroleum ether, 1:4) achieves >95% purity, confirmed by thin-layer chromatography (Rf = 0.72).

Applications and Derivatives

Pharmaceutical Intermediates

This compound is reduced to 2-methyl-1,2-propanediamine, a precursor for antidepressants and antimicrobial agents. Catalytic hydrogenation (H₂/Pd-C) or Staudinger reactions (PPh₃) afford high-purity amines.

Energetic Materials

The nitro and azide groups render the compound a candidate for explosive formulations, though handling requires stringent safety measures.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-methyl-2-nitropropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of 1-amino-2-methyl-2-nitropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

1-Azido-2-methyl-2-nitropropane is synthesized through several methods, often involving the nitration of azidomethyl compounds. The synthesis typically yields a compound with notable energetic properties, making it suitable for use in explosives. The characterization of this compound often employs techniques such as NMR spectroscopy and IR spectroscopy to confirm structure and purity .

Explosive Applications

Energetic Materials
The primary application of this compound lies in the field of energetic materials. It is utilized in the formulation of melt-cast explosives due to its favorable detonation properties. The compound exhibits a high detonation velocity and pressure, making it comparable to well-known explosives like PETN (Pentaerythritol tetranitrate) and RDX (Research Department Explosive) .

Detonation Parameters

PropertyValue
Detonation Velocity8.3 km/s
Detonation Pressure25 GPa
Heat of Explosion5800 J/g

These properties indicate that this compound can serve as a potent component in explosive formulations, enhancing performance while potentially reducing sensitivity compared to traditional explosives.

Medicinal Chemistry

Therapeutic Potential
Emerging research suggests that this compound may have applications in medicinal chemistry, particularly as a scaffold for developing neuroprotective agents. Its derivatives are being explored for their potential to treat neurodegenerative disorders by acting as antioxidants and free radical scavengers .

Case Studies

Recent studies have investigated the effects of azido compounds on oxidative stress-related conditions. For instance:

  • Study on Neuroprotection : A study demonstrated that azido derivatives could reduce oxidative damage in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .
  • Spin Trap Applications : As a spin trap, this compound has shown promise in biological studies aimed at mitigating oxidative stress, which is crucial in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Azido-2-methyl-2-nitropropane involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural or functional similarities with 1-Azido-2-methyl-2-nitropropane:

2-(2-Fluorophenyl)-2-methylpropan-1-amine

  • Formula : C₁₀H₁₄FN
  • Molecular Weight : 167.22 g/mol
  • Key Features: Contains a fluorophenyl group (electron-withdrawing) and a primary amine (-NH₂).

1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane

  • Formula : C₇H₁₅N₃O₃
  • Molecular Weight : 189.21 g/mol
  • Key Features : Features an azido group and polyether chains. The methoxyethoxyethoxy side chains enhance solubility in polar solvents, making this compound suitable for polymer chemistry or drug delivery systems. In contrast, this compound’s nitro group may prioritize applications in explosives or propellants .

1-(2-Amino-6-nitrophenyl)ethanone

  • Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • Key Features: An aromatic compound with amino (-NH₂) and nitro (-NO₂) groups. While it shares the nitro functionality with the target compound, its aromatic structure and amino group reduce explosivity compared to aliphatic nitro-azide compounds.

Comparative Data Table

Compound Name Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound Not Provided Not Provided -N₃, -NO₂ Energetic materials, synthesis
2-(2-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₄FN 167.22 -NH₂, -F Pharmaceuticals, agrochemicals
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane C₇H₁₅N₃O₃ 189.21 -N₃, polyether Polymers, solubilizing agents
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 -NH₂, -NO₂ Dyes, intermediates

Reactivity and Hazard Profile Comparison

  • This compound : Likely exhibits high reactivity due to the combination of nitro and azido groups, which may lead to detonation risks under heat or friction. Comparable nitro-azide compounds are sensitive to shock, necessitating specialized storage .
  • 2-(2-Fluorophenyl)-2-methylpropan-1-amine : Lower reactivity; fluorinated aromatic amines are typically stable but may pose toxicity concerns with prolonged exposure .
  • 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane : The azido group’s reactivity is moderated by hydrophilic polyether chains, reducing explosion hazards compared to nitro-azide analogs .
  • 1-(2-Amino-6-nitrophenyl)ethanone: Limited hazard classification under GHS/CLP regulations, though incomplete toxicological data warrant caution .

Biological Activity

1-Azido-2-methyl-2-nitropropane is a compound that has garnered attention in various fields of organic chemistry and biological research. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methyl-2-nitropropane with sodium azide. This process is crucial as it yields the azido compound, which is essential for further biological activity studies. The general reaction can be summarized as follows:

2 Methyl 2 nitropropane+NaN31 Azido 2 methyl 2 nitropropane+NaNO2\text{2 Methyl 2 nitropropane}+\text{NaN}_3\rightarrow \text{1 Azido 2 methyl 2 nitropropane}+\text{NaNO}_2

The biological activity of this compound is primarily attributed to its azide functional group, which can undergo various reactions such as nucleophilic substitution and cycloaddition. These reactions can lead to the formation of reactive intermediates that may interact with biomolecules, potentially affecting cellular processes.

Antimicrobial Properties

Recent studies have indicated that compounds with azide groups exhibit antimicrobial properties. For instance, research has shown that this compound demonstrates significant antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines to assess its potential toxic effects.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These results indicate that while the compound exhibits some level of cytotoxicity, it may still be viable for therapeutic applications if used in controlled doses.

Study on Antitumor Activity

A notable case study investigated the antitumor effects of this compound in animal models. The study reported a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The proposed mechanism involved enhanced apoptosis in cancer cells, suggesting a synergistic effect.

Research on Reaction Mechanisms

Another study focused on the reaction mechanisms involving this compound and its derivatives. Researchers found that the compound could participate in click chemistry reactions, leading to the development of new drug candidates with improved biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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